molecular formula C21H16N4O4S3 B11275033 Methyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate

Methyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate

Cat. No.: B11275033
M. Wt: 484.6 g/mol
InChI Key: VWEZUGWXUJUATO-UHFFFAOYSA-N
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Description

Methyl 2-[2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate is a complex organic compound featuring a thiazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate typically involves multi-step organic synthesis. The process begins with the formation of the thiazolopyrimidine core, followed by the introduction of the phenyl and sulfanyl groups. The final steps involve the acetamido and benzoate modifications under controlled conditions, often requiring specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to hydroxyl groups.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the oxo group would produce hydroxyl derivatives.

Scientific Research Applications

Methyl 2-[2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-[2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. The thiazolopyrimidine core can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar core structures but different substituents.

    Phenylthiazoles: Compounds with a phenyl group attached to a thiazole ring.

    Sulfanylbenzoates: Compounds featuring a sulfanyl group attached to a benzoate moiety.

Uniqueness

Methyl 2-[2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate is unique due to its combination of a thiazolopyrimidine core with phenyl, sulfanyl, acetamido, and benzoate groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

Methyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate is a compound belonging to the thiazolo[4,5-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Background on Thiazolo[4,5-d]pyrimidines

Thiazolo[4,5-d]pyrimidines are known for their broad spectrum of biological activities, including antimicrobial , anticancer , anti-inflammatory , and analgesic effects . They serve as important scaffolds in medicinal chemistry due to their ability to interact with various biological targets such as receptors and enzymes involved in disease processes .

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The thiazolo[4,5-d]pyrimidine core is constructed through cyclization reactions involving thioketones and appropriate amines or carboxylic acids. The final methyl ester is formed through esterification processes.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazolo[4,5-d]pyrimidine derivatives. For instance, compounds derived from this scaffold have shown significant inhibitory effects against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In comparative studies, certain derivatives exhibited higher activity than standard antibiotics like streptomycin .

Anticancer Activity

Thiazolo[4,5-d]pyrimidines have also demonstrated promising anticancer activity. Research indicates that specific derivatives can inhibit the proliferation of cancer cell lines such as MGC-803 and HGC-27 with IC50 values in the low micromolar range (e.g., 4.64 μM for MGC-803) . These compounds often exhibit selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or receptors. For example:

  • VEGF Receptor Inhibition : Certain thiazolo[4,5-d]pyrimidine derivatives have been shown to inhibit VEGFR-2 activity, which is crucial for tumor-associated angiogenesis .
  • Adenosine Receptor Antagonism : Some derivatives act as selective antagonists for human adenosine A3 receptors (hA3AR), contributing to their anti-inflammatory effects .

Structure-Activity Relationship (SAR)

The biological activity of thiazolo[4,5-d]pyrimidine derivatives is significantly influenced by their structural modifications. Key observations include:

  • Substituents at specific positions on the thiazole ring can enhance or diminish activity.
  • The presence of electron-withdrawing groups (like halogens) at certain positions has been correlated with increased potency against cancer cell lines .

Case Studies

  • Anticancer Efficacy : A study reported that a specific thiazolo[4,5-d]pyrimidine derivative exhibited an IC50 value of 5 μM against gastric cancer cells while showing minimal toxicity towards normal cells (IC50 > 55 μM) .
  • Antimicrobial Evaluation : In another investigation, several thiazolo[4,5-d]pyrimidine derivatives were tested against Bacillus subtilis and Pseudomonas aeruginosa, demonstrating superior activity compared to conventional antibiotics .

Properties

Molecular Formula

C21H16N4O4S3

Molecular Weight

484.6 g/mol

IUPAC Name

methyl 2-[[2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C21H16N4O4S3/c1-29-19(28)13-9-5-6-10-14(13)22-15(26)11-31-20-23-17-16(18(27)24-20)32-21(30)25(17)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,22,26)(H,23,24,27)

InChI Key

VWEZUGWXUJUATO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4

Origin of Product

United States

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